molecular formula C16H17NO2 B15339396 4-(4-(Cyclopropylmethoxy)phenoxy)aniline

4-(4-(Cyclopropylmethoxy)phenoxy)aniline

Cat. No.: B15339396
M. Wt: 255.31 g/mol
InChI Key: ULHYPPKCSPODHI-UHFFFAOYSA-N
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Description

4-(4-(Cyclopropylmethoxy)phenoxy)aniline is an organic compound characterized by the presence of a cyclopropylmethoxy group attached to a phenoxy group, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(Cyclopropylmethoxy)phenoxy)aniline typically involves a multi-step process. One common method includes the following steps:

    Preparation of 4-(Cyclopropylmethoxy)phenol: This can be achieved by reacting cyclopropylmethanol with phenol in the presence of a suitable catalyst.

    Formation of this compound: The prepared 4-(Cyclopropylmethoxy)phenol is then reacted with aniline under specific conditions, often involving a base such as sodium hydroxide or potassium carbonate, to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions: 4-(4-(Cyclopropylmethoxy)phenoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aniline moiety allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated sulfuric acid and nitric acid.

Major Products:

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(4-(Cyclopropylmethoxy)phenoxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-(Cyclopropylmethoxy)phenoxy)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4-(4-Methoxyphenoxy)aniline: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.

    4-(4-Ethoxyphenoxy)aniline: Contains an ethoxy group in place of the cyclopropylmethoxy group.

Uniqueness: 4-(4-(Cyclopropylmethoxy)phenoxy)aniline is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions compared to similar compounds with different substituents.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

4-[4-(cyclopropylmethoxy)phenoxy]aniline

InChI

InChI=1S/C16H17NO2/c17-13-3-5-15(6-4-13)19-16-9-7-14(8-10-16)18-11-12-1-2-12/h3-10,12H,1-2,11,17H2

InChI Key

ULHYPPKCSPODHI-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC=C(C=C2)OC3=CC=C(C=C3)N

Origin of Product

United States

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